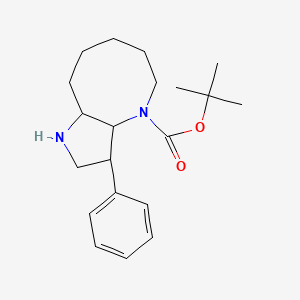
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Vue d'ensemble
Description
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound that features a hydroxymethyl group and a carbonitrile group attached to a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through several synthetic routesThe hydroxymethylation can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The resulting hydroxymethylated intermediate can then be reacted with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile.
Reduction: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
1-(hydroxymethyl)-3,4-dihydro-2H-naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(9-14)7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,14H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGLFPCOLIHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)




![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)





